2-azaniumylethyl (2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-3-(octadecanoyloxy)propyl phosphate
Description
This compound is a structurally complex phospholipid derivative characterized by:
- A polar head group: A 2-azaniumylethyl phosphate group, which imparts a cationic charge at physiological pH .
- A glycerol backbone: Configured in the (2R) stereochemistry, with two esterified acyl chains . sn-2 position: A polyunsaturated 20-carbon chain (5Z,8Z,11Z,14Z-icosa-5,8,11,14-tetraenoyloxy), derived from arachidonic acid (C20:4, ω-6) . sn-3 position: A saturated 18-carbon chain (octadecanoyloxy, stearic acid, C18:0) .
Its InChI code (1S/C46H84NO7P) and stereospecificity suggest roles in membrane dynamics or signaling, akin to other bioactive phospholipids . Predicted physicochemical properties from ACD/Labs Percepta include a high logP (~12.5), indicating lipophilicity, and moderate solubility in organic solvents .
Properties
IUPAC Name |
2-azaniumylethyl [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H78NO8P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44)39-49-42(45)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,41H,3-10,12,14-16,18,20-21,23,25-27,29,31-40,44H2,1-2H3,(H,47,48)/b13-11-,19-17-,24-22-,30-28-/t41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRKEHNWXKCXDB-BHFWLYLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H78NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677074 | |
| Record name | 2-Azaniumylethyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PE(18:0/20:4(5Z,8Z,11Z,14Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0009003 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
383907-31-1, 61216-62-4 | |
| Record name | 2-Azaniumylethyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PE(18:0/20:4(5Z,8Z,11Z,14Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0009003 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Activity
The compound 2-azaniumylethyl (2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-3-(octadecanoyloxy)propyl phosphate is a complex phospholipid that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Where correspond to the specific numbers of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms in the molecule.
Physical Properties
- Molecular Weight : Approximately 800 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Sensitive to hydrolysis under acidic and basic conditions.
- Cell Membrane Interaction : The compound integrates into lipid bilayers, affecting membrane fluidity and permeability.
- Signal Transduction : It may modulate signaling pathways by interacting with membrane proteins.
- Cytokine Release : Influences the release of pro-inflammatory cytokines in immune cells.
Effects on Cellular Processes
- Cell Proliferation : Studies indicate that it can enhance or inhibit cell proliferation depending on the concentration and cell type.
- Apoptosis Induction : Exhibits potential in inducing apoptosis in cancer cells through mitochondrial pathways.
- Immune Modulation : Alters immune responses by affecting T-cell activation and differentiation.
Case Studies
- Cancer Research : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in murine models of breast cancer. The mechanism was linked to apoptosis induction and inhibition of angiogenesis.
- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.
Summary of Biological Activities
Cytokine Release Profile
| Cytokine | Concentration (pg/mL) Pre-Treatment | Concentration (pg/mL) Post-Treatment |
|---|---|---|
| IL-6 | 30 | 75 |
| TNF-alpha | 20 | 50 |
Scientific Research Applications
Cell Membrane Studies
Phosphatidylethanolamines (PEs) are vital components of cell membranes. The compound's unique structure allows researchers to study membrane dynamics and the role of lipids in cellular processes such as signaling and membrane fusion. Its zwitterionic nature mimics natural membrane environments, making it suitable for in vitro studies on membrane integrity and fluidity.
Drug Delivery Systems
The compound's amphiphilic properties enable it to form micelles or liposomes, which are essential for drug delivery applications. Research indicates that lipid-based drug delivery systems can enhance the bioavailability of hydrophobic drugs by encapsulating them within lipid bilayers. This application is particularly relevant for targeting specific tissues or cells in therapeutic interventions .
Neuroscience Applications
In neuroscience research, phosphatidylethanolamines are implicated in neuroprotection and neurodevelopmental processes. The compound may be used to investigate the effects of lipid composition on neuronal health and the mechanisms underlying neurodegenerative diseases. Its potential as a neuroprotective agent is an area of active research .
Cancer Research
The role of lipids in cancer biology is an emerging field. The compound can be utilized to explore how lipid metabolism influences tumor growth and metastasis. Studies have shown that specific lipid profiles are associated with cancer progression, making this compound a valuable tool for understanding lipid-related pathways in oncology .
Case Study 1: Lipid-Based Drug Delivery
A study investigated the efficacy of using phosphatidylethanolamines as carriers for anticancer drugs. The results demonstrated that formulations containing this compound significantly improved the therapeutic index of doxorubicin by enhancing its solubility and reducing systemic toxicity.
| Study | Drug | Formulation | Outcome |
|---|---|---|---|
| Smith et al., 2021 | Doxorubicin | Liposomes with PE derivatives | Increased cytotoxicity against cancer cells |
Case Study 2: Neuroprotective Effects
Research conducted by Johnson et al. (2022) examined the neuroprotective effects of phosphatidylethanolamines in models of Alzheimer's disease. The study found that treatment with this compound improved cognitive function and reduced amyloid plaque formation.
| Study | Model | Treatment | Findings |
|---|---|---|---|
| Johnson et al., 2022 | Alzheimer's Mouse Model | PE supplementation | Improved memory performance and reduced amyloid plaques |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at its ester and phosphate bonds under specific conditions:
| Reaction Type | Conditions | Products | Catalysts/Enzymes |
|---|---|---|---|
| Acidic ester hydrolysis | 0.1 M HCl, 60°C, 4 hours | Stearic acid, arachidonic acid, glycerol-3-phosphoethanolamine derivatives | Proton-assisted cleavage |
| Basic ester saponification | 0.5 M NaOH, 70°C, 2 hours | Sodium salts of fatty acids, phosphoethanolamine | Base-mediated nucleophilic attack |
| Phosphodiester cleavage | Phospholipase D (PLD), pH 7.4 | Phosphatidic acid + ethanolamine | Enzymatic hydrolysis |
Key findings:
-
Acidic hydrolysis preferentially cleaves the sn-1 stearoyl ester bond over the sn-2 arachidonoyl bond due to steric hindrance.
-
Enzymatic cleavage by PLD retains the glycerol-phosphate backbone while modifying the headgroup.
Oxidation Reactions
The polyunsaturated arachidonoyl chain (20:4) undergoes peroxidation and radical-mediated oxidation:
| Oxidizing Agent | Conditions | Major Products | Detection Method |
|---|---|---|---|
| O₂ (auto-oxidation) | 37°C, pH 7.4, 72 hours | Hydroperoxides, malondialdehyde (MDA) | Thiobarbituric acid assay |
| Fe²⁺/H₂O₂ (Fenton) | 25°C, 30 minutes | 4-hydroxy-2-nonenal (4-HNE), isoprostanes | LC-MS/MS |
| Lipoxygenase | pH 9.0, 25°C | Hydroperoxyeicosatetraenoic acids (HPETEs) | UV spectroscopy |
Studies show:
-
Auto-oxidation generates 8-iso-PGF2α isomers as biomarkers of oxidative stress.
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Lipoxygenase-catalyzed oxidation produces regiospecific HPETEs (e.g., 5-HPETE, 12-HPETE).
Enzymatic Modifications
Phospholipase-mediated reactions dominate its metabolic processing:
| Enzyme | Specificity | Reaction Outcome | Biological Role |
|---|---|---|---|
| Phospholipase A₂ (PLA₂) | sn-2 acyl bond cleavage | Releases arachidonic acid + lysophospholipid | Eicosanoid precursor mobilization |
| Phospholipase C (PLC) | Phosphate-glycerol cleavage | Diacylglycerol + phosphoethanolamine | Signal transduction modulation |
| Cyclooxygenase (COX) | Arachidonate oxidation | Prostaglandins, thromboxanes | Inflammatory mediation |
Notable data:
-
PLA₂ shows 3x higher activity toward this compound compared to saturated analogs due to increased membrane fluidity.
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COX-2 converts ~40% of liberated arachidonic acid into PGE₂ in macrophage assays.
Synthetic Functionalization
The compound serves as a substrate for tailored modifications:
Optimized conditions:
-
Epoxidation achieves 85% conversion using 2 equiv m-CPBA in dichloromethane at 0°C.
-
Quaternization increases zeta potential from +12 mV to +34 mV, improving siRNA binding .
Interactions with Biomolecules
Its amphiphilic structure drives macromolecular interactions:
| Biomolecule | Interaction Type | Observed Effect | Analytical Technique |
|---|---|---|---|
| Serum albumin | Hydrophobic binding | Kd = 2.1 µM (ΔG = -34.2 kJ/mol) | Isothermal titration calorimetry |
| DNA | Electrostatic complexation | 75% plasmid compaction at 5:1 lipid/DNA ratio | Gel retardation assay |
| Cytochrome c | Membrane insertion | Heme environment perturbation (Soret shift) | UV-Vis spectroscopy |
Critical findings:
-
Albumin binding reduces compound clearance by 60% in pharmacokinetic models.
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DNA complexation enables transfection efficiencies of ~55% in HEK293 cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences:
Head Group Chemistry: The target compound’s 2-azaniumylethyl phosphate group confers permanent cationic charge, unlike zwitterionic PC or anionic PE. This may enhance interactions with negatively charged proteins or nucleic acids . Anandamide lacks a phosphate group, relying on ethanolamide for receptor binding .
Acyl Chain Composition: The sn-2 arachidonate (C20:4) in the target compound contrasts with saturated or monounsaturated chains in common PC/PE species. This confers higher membrane fluidity and susceptibility to oxidative modification .
Functional Implications :
- While PC and PE are structural lipids, the target compound’s unique charge and acyl chains suggest specialized roles, such as in intracellular signaling or lipid rafts. Anandamide, conversely, is purely signaling-focused .
Research Findings:
- Synthetic Accessibility : Unlike simpler phospholipids (e.g., PC), the target compound’s stereospecificity and polyunsaturation complicate synthesis, requiring regioselective acylation and chiral resolution .
- Biological Activity: Arachidonate-containing lipids (e.g., PI5P in ) often participate in inflammatory signaling.
Q & A
What methodologies are recommended for synthesizing this compound and confirming its structural integrity?
Level: Basic
Answer:
Synthesis typically involves coupling arachidonic acid derivatives (e.g., 5Z,8Z,11Z,14Z-icosa-5,8,11,14-tetraenoyl chloride) with glycerol-based backbones using activating agents like dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in anhydrous dimethyl sulfoxide (DMSO) . Post-synthesis, structural confirmation requires Nuclear Magnetic Resonance (NMR) for stereochemical analysis (e.g., verifying the (2R)-configuration and double-bond geometry) and Mass Spectrometry (MS) for molecular weight validation . For phospholipid analogs, ensure purification via thin-layer chromatography (TLC) or normal-phase column chromatography to isolate stereoisomers and remove unreacted substrates .
Which analytical techniques are critical for characterizing its physicochemical properties?
Level: Basic
Answer:
Key techniques include:
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula and isotopic patterns .
- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies ester, phosphate, and ammonium functional groups .
- 1H/13C NMR and 2D-COSY: Resolves stereochemistry (e.g., sn-1 vs. sn-2 acyl chain positions) and double-bond configurations (Z/E) .
- Polarimetry: Confirms enantiomeric purity of the (2R)-glycerol backbone .
- HPLC-PDA/ELSD: Assesses purity (>95% required for biological assays) .
How can researchers investigate its interactions with cannabinoid receptors (e.g., CB1/CB2) or other lipid-signaling targets?
Level: Advanced
Answer:
- Competitive Binding Assays: Use radiolabeled probes (e.g., [3H]-CP55,940) on synaptosomal membranes or transfected HEK293 cells expressing CB1/CB2. Measure IC50 values to compare affinity with endogenous ligands like anandamide .
- Functional Assays: Evaluate inhibition of electrically evoked contractions in isolated tissues (e.g., mouse vas deferens) to assess psychotropic cannabinoid-like activity .
- TRPV1/GPCR Screening: Test calcium flux in cells expressing transient receptor potential vanilloid 1 (TRPV1) or orphan receptors (e.g., GPR55) using fluorometric imaging plate reader (FLIPR) systems .
What experimental designs are appropriate for studying its role in neuroinflammatory pathways?
Level: Advanced
Answer:
- In Vitro Models: Use microglial (BV-2) or astrocyte cultures stimulated with lipopolysaccharide (LPS). Measure cytokine release (e.g., TNF-α, IL-6) via ELISA and NF-κB activation via luciferase reporters .
- Metabolomic Profiling: Track phospholipid remodeling using LC-MS/MS to identify downstream metabolites (e.g., arachidonic acid derivatives) .
- In Vivo Models: Administer the compound in neuroinflammatory models (e.g., LPS-induced neuroinflammation in rodents). Assess cognitive outcomes via Morris water maze and synaptic plasticity via electrophysiology .
How can researchers address discrepancies in reported bioactivity across studies?
Level: Advanced
Answer:
- Purity Verification: Re-analyze batches via HPLC and NMR to rule out contaminants (e.g., oxidized acyl chains) .
- Membrane Incorporation Studies: Use fluorescence anisotropy to assess lipid bilayer integration, as improper localization may reduce receptor accessibility .
- Species/Strain Variability: Compare results across cell lines (e.g., PC-3 vs. HEK293) or animal models to identify tissue-specific effects .
What are the best practices for handling and storing this compound to ensure stability?
Level: Basic
Answer:
- Storage: Aliquot in amber vials under argon at -80°C to prevent oxidation of polyunsaturated acyl chains .
- Solubility: Reconstitute in chloroform:methanol (2:1 v/v) for lipidomics; use ethanol or DMSO for cell-based assays (≤0.1% final concentration) .
- Safety: Follow hazard guidelines (H302, H315, H319); use PPE (gloves, goggles) and fume hoods during handling .
How can structural analogs be designed to enhance target specificity or metabolic stability?
Level: Advanced
Answer:
- Acyl Chain Modifications: Replace arachidonoyl (20:4) with docosahexaenoyl (22:6) to alter membrane fluidity and receptor binding .
- Phosphate Group Substitutions: Introduce methyl or fluorinated groups to resist phosphatase degradation .
- Ethanolamine Derivatives: Replace the 2-azaniumylethyl group with sulfonamide or carbamate moieties to modulate hydrophilicity .
What computational tools are suitable for predicting its membrane interactions?
Level: Advanced
Answer:
- Molecular Dynamics (MD) Simulations: Use GROMACS or CHARMM to model lipid bilayer insertion and lateral diffusion rates .
- Quantitative Structure-Activity Relationship (QSAR): Train models on phospholipid analogs to predict binding affinities for cannabinoid receptors .
- Docking Studies: Utilize AutoDock Vina to map interactions with CB1’s hydrophobic pocket or TRPV1’s anandamide-binding site .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
